2-ethyl-5-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-9-6-8-7-10(13-2)4-5-11(8)12-9/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHVKCFXAZDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443667 | |
| Record name | 2-ethyl-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163688-10-6 | |
| Record name | 2-ethyl-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl 5 Methoxy 1h Indole and Its Precursors
Classical Indole (B1671886) Synthesis Approaches and their Adaptations
Classical methods for indole synthesis have been established for over a century and remain fundamental in organic chemistry. These approaches can be adapted for the synthesis of 2-ethyl-5-methoxy-1H-indole by selecting appropriate starting materials.
The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring system. It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia (B1221849) to form the indole.
For the synthesis of this compound, the logical starting materials would be 4-methoxyphenylhydrazine and butan-2-one.
Reaction Scheme:
Step 1: Hydrazone Formation: 4-methoxyphenylhydrazine reacts with butan-2-one to form the corresponding phenylhydrazone.
Step 2: Isomerization: The phenylhydrazone tautomerizes to its enamine form.
Step 3:-Sigmatropic Rearrangement: The enamine undergoes a-sigmatropic rearrangement.
Step 4: Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and aromatizes to form the indole ring.
The choice of acid catalyst is crucial and can include Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride. The reaction conditions, including temperature and solvent, can be optimized to improve the yield of the desired product.
The Reissert indole synthesis offers an alternative route to substituted indoles, starting from o-nitrotoluene derivatives. The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an o-nitrophenylpyruvic acid ester. This intermediate is then reductively cyclized to afford the indole-2-carboxylic acid ester, which can be further modified.
To apply this to this compound, one would start with 2-nitro-4-methoxytoluene.
Reaction Scheme:
Step 1: Condensation: 2-nitro-4-methoxytoluene would be condensed with diethyl oxalate using a strong base like sodium ethoxide.
Step 2: Reductive Cyclization: The resulting o-nitrophenylpyruvic acid ester would then be subjected to reductive cyclization, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.
Step 3: Decarboxylation and Alkylation: The resulting 5-methoxyindole-2-carboxylic acid would then need to be decarboxylated and subsequently alkylated at the 2-position with an ethyl group, for instance, through a Grignard reaction followed by reduction.
Variations of the Reissert synthesis can provide more direct routes to 2-substituted indoles.
The Japp-Klingemann reaction is another classical method that can be employed to generate the necessary precursors for indole synthesis, particularly for the Fischer indole synthesis. This reaction involves the coupling of a diazonium salt with a β-keto acid or β-keto ester, followed by hydrolysis and decarboxylation to yield a phenylhydrazone.
For the synthesis of the precursor to this compound, the Japp-Klingemann reaction could be utilized as follows:
Reaction Scheme:
Step 1: Diazotization: 4-methoxyaniline is treated with nitrous acid to form the corresponding diazonium salt.
Step 2: Coupling: The diazonium salt is then reacted with a β-keto ester, such as ethyl 2-ethylacetoacetate.
Step 3: Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated to yield the phenylhydrazone of 4-methoxyphenylhydrazine and butan-2-one.
Step 4: Fischer Indole Synthesis: This phenylhydrazone can then be subjected to the conditions of the Fischer indole synthesis to yield this compound.
This approach provides a reliable method for the synthesis of unsymmetrical phenylhydrazones that might be difficult to obtain through direct condensation.
| Classical Synthesis Method | Starting Materials for this compound | Key Intermediate |
| Fischer Indole Synthesis | 4-methoxyphenylhydrazine, Butan-2-one | 4-methoxyphenylhydrazone of butan-2-one |
| Reissert Indole Synthesis | 2-nitro-4-methoxytoluene, Diethyl oxalate | 5-methoxyindole-2-carboxylic acid |
| Japp-Klingemann Reaction | 4-methoxyaniline, Ethyl 2-ethylacetoacetate | Phenylhydrazone of 4-methoxyphenylhydrazine and butan-2-one |
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. These approaches offer advantages over classical methods in terms of atom economy, milder reaction conditions, and reduced waste generation.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. Several palladium-, copper-, and gold-catalyzed reactions have been developed for the construction of the indole nucleus.
One prominent example is the Palladium-catalyzed Larock indole synthesis , which involves the reaction of an o-haloaniline with an alkyne. For this compound, this would involve the reaction of 2-bromo-4-methoxyaniline (B1279053) with 1-butyne (B89482) in the presence of a palladium catalyst.
Reaction Scheme:
Reactants: 2-bromo-4-methoxyaniline and 1-butyne.
Catalyst: A palladium complex, such as Pd(OAc)2, with a suitable ligand.
Conditions: The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
Other transition metal-catalyzed methods include intramolecular cyclizations of appropriately substituted anilines, which can be designed to form the desired this compound.
| Modern Catalytic Method | Starting Materials for this compound | Catalyst Type |
| Larock Indole Synthesis | 2-bromo-4-methoxyaniline, 1-butyne | Palladium |
| Intramolecular Cyclization | Substituted aniline (B41778) with an alkyne or alkene side chain | Various (e.g., Gold, Platinum) |
The principles of green chemistry aim to design chemical processes that are environmentally friendly. In the context of indole synthesis, this translates to the use of non-toxic solvents, renewable starting materials, and catalytic methods that minimize waste.
The development of one-pot syntheses and multicomponent reactions for indoles is a significant step towards greener processes. These reactions reduce the number of synthetic steps and purification stages, thereby saving energy and reducing solvent use.
For the synthesis of this compound, a green chemistry approach might involve:
Catalyst: Utilizing a reusable solid acid catalyst for a Fischer indole synthesis to replace corrosive mineral acids.
Solvent: Employing water or other environmentally benign solvents.
Energy: Using microwave irradiation to accelerate the reaction and reduce energy consumption.
Research in this area focuses on developing novel catalytic systems and reaction media that align with the principles of green chemistry, making the synthesis of valuable compounds like this compound more sustainable.
Electrochemical Synthesis Methods for Indole Derivatives
Electrochemical synthesis has emerged as a powerful and sustainable strategy for constructing indole rings, offering mild, oxidant-free conditions. rsc.org This technology provides an alternative to traditional methods that often require expensive or toxic reagents. rsc.orgresearchgate.net Various electrochemical approaches have been developed, including cycloadditions, cyclizations of electrochemically generated radicals, and annulation reactions. researchgate.netbeilstein-journals.org
One prominent strategy involves the intramolecular annulation of aniline derivatives with tethered alkynes or alkenes. rsc.org For instance, an electrochemical iodine-mediated method has been developed to construct indoles from 2-vinylanilines. rsc.org Another approach is the electrochemical oxidative [3+2] annulation of anilines with enaminones or 1,3-dicarbonyl compounds, which yields multisubstituted 3-acyl indoles under mild conditions. researchgate.net These methods are noted for their operational simplicity, excellent functional group tolerance, and potential for gram-scale scalability. researchgate.net
The core principle of these methods often involves the anodic generation of a reactive intermediate, such as a radical cation, which then undergoes cyclization. beilstein-journals.org For example, the anodic oxidation of N-aryl enamines can lead to the formation of an indole ring through an intramolecular C-H/N-H coupling. rsc.org Similarly, the electrochemical oxidation of catechol in the presence of 1,3-dicarbonyl compounds can produce benzofuran (B130515) and indole derivatives. beilstein-journals.org These techniques represent an eco-friendly and atom-economical route to valuable indole scaffolds. researchgate.net
Table 1: Overview of Electrochemical Methods for Indole Synthesis
| Method | Starting Materials | Key Features |
|---|---|---|
| Dehydrogenative Annulation | 2-Vinylanilines | Iodine-mediated, forms substituted indoles. rsc.org |
| Oxidative [3+2] Annulation | p-Methoxy anilines, Enaminones | Catalyst-free, yields 3-acyl indoles. researchgate.net |
| Intramolecular Annulation | Arylamines with tethered alkynes | Employs a ferrocene (B1249389) redox catalyst, avoids noble metals. rsc.org |
| Oxidative Annulation | N-Aryl enamines | Iodine-promoted, proceeds via C-H/X-H coupling. rsc.org |
Regioselective Synthesis Strategies for this compound
Achieving the specific substitution pattern of this compound requires precise control over the reaction, a concept known as regioselectivity. Several classic and modern synthetic methods can be adapted for this purpose.
The Fischer indole synthesis is a widely used and versatile method for preparing indoles. chim.itnih.gov For the target molecule, this would typically involve the acid-catalyzed reaction of 4-methoxyphenylhydrazine with pentan-2-one. The methoxy (B1213986) group at the para-position of the phenylhydrazine directs the cyclization to form the 5-methoxyindole (B15748) skeleton, while the structure of the ketone dictates the substituents at the 2- and 3-positions. Using pentan-2-one ensures the regioselective formation of the 2-ethyl-3-methyl-indole initially, which can be a precursor or a related structure. A process for a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, has been developed utilizing the Fischer indole synthesis as a key step. researchgate.netacs.org
Other strategies for synthesizing methoxy-activated indoles include the Bischler and Hemetsberger syntheses. chim.it Furthermore, modern palladium-catalyzed reactions, such as the Larock indole synthesis, offer routes to polysubstituted indoles with high regioselectivity. mdpi.com
A particularly relevant approach is the development of synthetic routes for 5-methoxy-1H-indole-2-carboxylic acid esters, which are direct precursors that can be converted to the 2-ethyl derivative. researchgate.netacs.org This process involves the azo coupling of a diazonium salt derived from p-anisidine (B42471) with a malonate derivative, followed by a Japp-Klingemann rearrangement and the final Fischer indole cyclization. researchgate.net This multi-step sequence provides excellent control over the placement of both the 5-methoxy group and the functional group at the C2 position.
The reactivity of the indole ring itself can also be exploited. For instance, 5-methoxyindole can be selectively functionalized. While direct ethylation might be challenging to control, methods involving 2-indolylmethanols as building blocks have been developed for synthesizing diverse indole derivatives with high regioselectivity. nih.gov
Process Optimization and Scalability Studies in Indole Production
The transition from laboratory-scale synthesis to industrial production of indole derivatives requires significant process optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. acs.orgmdpi.com
For the Fischer indole synthesis , optimization studies have focused on reaction conditions and work-up procedures. An optimized industrial process reported the use of toluene (B28343) as both a co-solvent and extraction solvent, which eliminated wastewater production and yielded a high-purity product without the need for further purification. acs.org This process was successfully applied to the multi-kilogram scale synthesis of key indole intermediates. acs.org
In the development of a scalable process for 5-methoxy-1H-indole-2-carboxylic acid esters, key areas of optimization included the azo coupling, the Japp-Klingemann rearrangement, and the Fischer indole synthesis. researchgate.netacs.org The process was designed to use readily available starting materials, produce minimal waste, and be operable safely on at least a 1-molar scale, achieving high yields. researchgate.netacs.org
Modern approaches to optimization often employ methodologies like Response Surface Methodology (RSM) to systematically study the effects of multiple variables (e.g., temperature, pH, reactant concentration) on the reaction yield and purity. nih.govfrontiersin.org While often applied in fermentation processes for producing indole derivatives like indole-3-acetic acid, the principles of RSM are equally applicable to chemical synthesis for maximizing output. nih.govfrontiersin.org
Scalability is a critical consideration. A general and scalable synthesis for polysubstituted indoles has been reported that is operationally simple and avoids non-productive protection/deprotection steps. mdpi.comresearchgate.net Such protocols are designed to be robust and adaptable to larger scales. mdpi.comnih.gov Even automated nanomole-scale synthesis platforms have demonstrated scalability to the preparative millimole scale, highlighting the potential for rapid process development. nih.gov The challenges in scaling up include managing heat transfer, mixing, and spatiotemporal gradients of substrates in large reactors, which can affect reaction outcomes. mdpi.com
Table 2: Factors in Process Optimization and Scalability of Indole Synthesis
| Factor | Consideration | Example/Method |
|---|---|---|
| Solvent Choice | Environmental impact, product extraction, and purification. | Using toluene as a recyclable co-solvent and extraction solvent in Fischer indole synthesis. acs.org |
| Reaction Conditions | Temperature, pressure, catalyst loading, and reaction time. | Optimization of azo coupling and Japp-Klingemann rearrangement steps. researchgate.netacs.org |
| Starting Materials | Cost, availability, and safety. | Use of readily available malonates and anilines. researchgate.netacs.org |
| Waste Reduction | Minimizing byproducts and developing sustainable work-up procedures. | Designing processes that produce little waste and avoid hazardous reagents. researchgate.netacs.org |
| Scalability | Ensuring consistent yield and purity from lab to industrial scale. | Development of robust protocols that are demonstrated on a molar or kilogram scale. researchgate.netacs.org |
| Process Control | Utilizing systematic optimization techniques. | Application of Response Surface Methodology (RSM) to identify optimal conditions. nih.govfrontiersin.org |
Chemical Reactivity and Derivatization Strategies of 2 Ethyl 5 Methoxy 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring is a privileged heterocyclic motif that readily undergoes electrophilic aromatic substitution (SEAr) due to its high electron density. wikipedia.orgmasterorganicchemistry.com The reaction typically occurs at the C3 position, which is the most nucleophilic site, approximately 1013 times more reactive than benzene (B151609). mdpi.com The presence of an electron-donating methoxy (B1213986) group at the C5 position and an alkyl group at the C2 position in 2-ethyl-5-methoxy-1H-indole further activates the ring system towards electrophilic attack.
The C3 position of the indole nucleus is the primary site for electrophilic attack, leading to a wide array of functionalized derivatives. Common reactions for introducing substituents at this position include the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. It utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgijpcbs.comorganic-chemistry.org The electrophilic chloriminium salt, also known as the Vilsmeier reagent, is attacked by the electron-rich indole. Subsequent hydrolysis of the resulting iminium ion intermediate yields the corresponding indole-3-carboxaldehyde. wikipedia.orgcambridge.org For this compound, this reaction is expected to proceed efficiently to yield this compound-3-carboxaldehyde.
Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the C3 position. wikipedia.org The reaction involves an active hydrogen compound (the indole), formaldehyde, and a secondary amine (such as dimethylamine, piperidine, or morpholine). wikipedia.orguobaghdad.edu.iqclockss.org An iminium ion is formed from formaldehyde and the secondary amine, which then acts as the electrophile and is attacked by the indole nucleus. wikipedia.org This reaction provides a straightforward route to gramine analogues, which are valuable synthetic intermediates.
| Reaction | Reagents | Product Type | Expected Product for this compound |
|---|---|---|---|
| Vilsmeier-Haack | POCl3, DMF, then H2O | C3-Formylation | This compound-3-carboxaldehyde |
| Mannich | CH2O, R2NH (e.g., (CH3)2NH) | C3-Aminomethylation | (2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH3COCl), Lewis Acid | C3-Acylation | 1-(2-ethyl-5-methoxy-1H-indol-3-yl)ethan-1-one |
Halogenation: The direct halogenation of indoles with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine can introduce halogen atoms onto the indole ring. The reaction is typically regioselective for the C3 position. If the C3 position is already substituted, halogenation may occur at other positions, such as C2 or on the benzene portion of the ring.
Nitration: The nitration of indoles is a sensitive reaction that must be performed under carefully controlled conditions to avoid oxidation and polymerization. umn.eduumn.edu The use of concentrated nitric acid in sulfuric acid can lead to harsh conditions. Milder nitrating agents are often preferred. Studies on 2-alkylindoles have shown that nitration can lead to a variety of products, including 3,6-dinitro and 3,4,6-trinitro derivatives, depending on the reaction conditions. umn.edu For this compound, nitration would be expected to be influenced by both the activating methoxy group and the existing ethyl group, likely directing substitution to the benzene ring at the C4, C6, or C7 positions.
Sulfonation: Aromatic sulfonation is another key electrophilic aromatic substitution reaction. youtube.commasterorganicchemistry.com This is typically achieved using fuming sulfuric acid. The reaction introduces a sulfonic acid group (-SO3H) onto the aromatic ring. As with other electrophilic substitutions on the indole nucleus, the C3 position is the most likely site of initial attack.
Reactions at the N1 Position of the Indole Ring
The nitrogen atom of the indole ring possesses a lone pair of electrons, but it is also part of the aromatic system. While less nucleophilic than the C3 position, it can be deprotonated with a strong base to form an indolyl anion, which is a potent nucleophile. mdpi.com This allows for a range of reactions at the N1 position.
N-Alkylation: The deprotonated indole nitrogen can readily react with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated indoles. rsc.org Classical conditions often involve the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. rsc.org The choice of base and solvent is crucial to ensure high selectivity for N-alkylation over potential C3-alkylation. rsc.org
N-Acylation: N-acylation is another important transformation that can be achieved at the indole nitrogen. This is typically accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.gov Thioesters have also been reported as a stable and chemoselective acyl source for the N-acylation of indoles. nih.gov These reactions are valuable for installing protecting groups or for synthesizing biologically active N-acylindoles. clockss.org
| Reaction | Reagents | Product Type | Expected Product for this compound |
|---|---|---|---|
| N-Alkylation | 1. NaH, THF/DMF 2. Alkyl halide (e.g., CH3I) | N1-Alkylation | 2-ethyl-5-methoxy-1-methyl-1H-indole |
| N-Acylation | Acyl chloride (e.g., CH3COCl), Base | N1-Acylation | 1-(2-ethyl-5-methoxy-1H-indol-1-yl)ethan-1-one |
Modifications of the Ethyl and Methoxy Side Chains
Beyond the indole core, the ethyl and methoxy side chains of this compound offer further opportunities for chemical modification.
Modification of the Ethyl Group: The ethyl group at the C2 position can potentially undergo oxidation reactions. For instance, benzylic-type oxidation could convert the ethyl group into an acetyl group or a hydroxyethyl group under specific conditions.
Modification of the Methoxy Group: The methoxy group at the C5 position can be cleaved to yield the corresponding 5-hydroxyindole derivative. This demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids such as hydrobromic acid (HBr). The resulting phenol can then be used for further functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.
Cross-Coupling Reactions for Further Functionalization
Modern cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. yale.edu To utilize these reactions, the indole scaffold must first be functionalized with a suitable group, typically a halogen or a triflate.
For this compound, halogenation (as discussed in 3.1.2) at a specific position on the benzene ring would provide a handle for reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. For example, a bromo-substituted derivative could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group, significantly increasing molecular complexity.
Oxidative and Reductive Transformations of this compound
The indole nucleus, being electron-rich, is susceptible to a variety of oxidative and reductive transformations. The presence of an ethyl group at the C2 position and a methoxy group at the C5 position of this compound influences the regioselectivity and outcome of these reactions. Oxidative processes can lead to the formation of oxindoles, cleavage of the C2-C3 double bond, or other functionalized derivatives. Conversely, reduction of the indole ring system can yield indolines or, under more forcing conditions, fully saturated octahydroindoles.
Oxidative Transformations
The oxidation of substituted indoles can be achieved using a range of oxidizing agents, leading to various products depending on the reaction conditions and the substitution pattern of the indole. Common outcomes include the formation of 3-oxindoles, oxidative cleavage of the pyrrole (B145914) ring, and hydroxylation.
For 2-alkyl-substituted indoles, a common transformation is the oxidation to the corresponding 3-oxindole. While specific studies on this compound are not extensively detailed in the reviewed literature, general principles of indole oxidation can be applied. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for such transformations. The reaction likely proceeds through an initial epoxidation of the electron-rich C2-C3 double bond, followed by rearrangement to the more stable oxindole structure.
Another potential oxidative pathway is the cleavage of the C2-C3 double bond, often referred to as Witkop-type oxidation. This transformation can be accomplished using reagents like ozone, sodium periodate, or under specific photo-oxidative conditions. This reaction would break open the pyrrole ring to form a 2-acylamino-benzaldehyde derivative.
The following table summarizes potential oxidative transformations of this compound based on known reactivity of substituted indoles.
| Oxidizing Agent | Potential Product(s) | Reaction Type |
| m-CPBA | 2-ethyl-5-methoxy-1H-indol-3(2H)-one | Oxidation to Oxindole |
| O₃, then DMS | 2-acetamido-5-methoxybenzaldehyde | Oxidative Cleavage |
| CrO₃/Pyridine | This compound-3-carbaldehyde | C3-Formylation |
Reductive Transformations
The reduction of the indole ring system can be controlled to selectively reduce either the pyrrole ring or the entire bicyclic system. Catalytic hydrogenation is a common method for the reduction of indoles to indolines (2,3-dihydroindoles).
The reduction of this compound to 2-ethyl-5-methoxyindoline can be achieved using various catalytic systems. Common catalysts include platinum, palladium, and Raney nickel, typically under a hydrogen atmosphere. The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, reduction with sodium borohydride in the presence of a carboxylic acid like acetic acid has been shown to be an effective method for reducing indoles to indolines mdma.ch. This method often proceeds via protonation at the C3 position, followed by hydride reduction.
More vigorous reduction conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst, can lead to the complete saturation of both the pyrrole and benzene rings, yielding the corresponding octahydroindole derivative. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, offers a method for the partial reduction of the benzene ring of the indole nucleus, leaving the pyrrole ring intact lscollege.ac.inrushim.ruwikipedia.orgmasterorganicchemistry.com.
The table below outlines potential reductive transformations for this compound.
| Reducing Agent/Catalyst | Potential Product(s) | Reaction Type |
| H₂, Pd/C | 2-ethyl-5-methoxyindoline | Catalytic Hydrogenation |
| NaBH₄, CH₃COOH | 2-ethyl-5-methoxyindoline | Hydride Reduction |
| H₂, Rh/C (high pressure) | 2-ethyl-5-methoxyoctahydroindole | Complete Saturation |
| Na, liq. NH₃, EtOH | 2-ethyl-5-methoxy-4,7-dihydro-1H-indole | Birch Reduction |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Methoxy 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full assignment requires a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
The ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for 2-ethyl-5-methoxy-1H-indole are predicted based on the analysis of similar structures. mdpi.comrsc.orgjournals.co.za
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring will present a characteristic pattern: H7 will be a doublet, H6 a doublet of doublets, and H4 a doublet, with chemical shifts influenced by the electron-donating methoxy (B1213986) group. rsc.org The proton at the C3 position is expected to be a singlet or a finely split multiplet around δ 6.2 ppm. The ethyl group at C2 will exhibit a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methoxy group protons will appear as a sharp singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display a signal for each of the 11 unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The carbons of the indole ring typically resonate between δ 100 and 140 ppm. mdpi.com The C5 carbon, attached to the electronegative oxygen of the methoxy group, is expected to be significantly downfield (around δ 154 ppm), while the methoxy carbon itself will appear around δ 56 ppm. rsc.org The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. researchgate.net For this compound, a key COSY correlation would be observed between the methylene (δ ~2.8 ppm) and methyl (δ ~1.3 ppm) protons of the ethyl group. Correlations would also be expected between the adjacent aromatic protons H6 and H7, and between H6 and H4, confirming their positions on the benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal in Table 1, for example, connecting the singlet at δ ~6.2 ppm to the C3 carbon at δ ~101.0 ppm and the methoxy proton singlet at δ ~3.8 ppm to the carbon at δ ~55.9 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting different parts of the molecule. sdsu.edu Key HMBC correlations would include:
The methylene protons of the ethyl group showing correlations to C2 and C3.
The proton at C3 showing correlations to carbons C2, C3a, and C4.
The methoxy protons showing a three-bond correlation to C5.
The aromatic proton H4 showing correlations to C3a, C5, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. NOESY would be used to confirm the substitution pattern, for instance, by showing a spatial correlation between the protons of the ethyl group at C2 and the proton at C3.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. libretexts.orgscienceready.com.au
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₁H₁₃NO, the exact mass of the molecular ion ([M]⁺) would be calculated and compared to the experimentally measured value. This comparison can confirm the elemental composition with high confidence, distinguishing it from other isomers or compounds with the same nominal mass.
Calculated Exact Mass for C₁₁H₁₃NO ([M]⁺): 175.0997
The fragmentation pattern in electron impact (EI) ionization would likely involve characteristic losses. A primary fragmentation would be the benzylic cleavage to lose a methyl radical (CH₃•), resulting in a stable ion at m/z 160. This [M-15]⁺ peak is often a dominant fragment for 2-ethyl substituted indoles. Further fragmentation could involve the loss of the entire ethyl group or other characteristic cleavages of the indole ring system. chemguide.co.uk
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pressbooks.pub
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹, characteristic of the N-H bond in the indole ring. mdpi.comresearchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are observed just below 3000 cm⁻¹. mdpi.com
C=C Aromatic Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole (B145914) rings. researchgate.net
C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O bond of the methoxy group is expected in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric) regions.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the indole core.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov Although no crystal structure for this compound is currently available in public databases, the technique would provide invaluable data.
If suitable crystals were grown, a single-crystal X-ray diffraction experiment would yield:
Precise Bond Lengths and Angles: Confirming the geometry of the indole ring and its substituents.
Molecular Conformation: Determining the orientation of the ethyl and methoxy groups relative to the indole plane.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. Key interactions would likely include hydrogen bonding between the N-H group of one molecule and a suitable acceptor on a neighboring molecule (e.g., the methoxy oxygen or the π-system of the indole ring). acs.orgmdpi.comresearchgate.net C-H···π interactions are also common in the packing of indole derivatives. nih.gov
Furthermore, many indole derivatives are known to exhibit polymorphism, where the same compound crystallizes into different solid-state forms with distinct physical properties. mdpi.comacs.org Crystallographic studies would be essential to identify and characterize any potential polymorphs of this compound.
Table of Mentioned Compounds
Theoretical and Computational Investigations of 2 Ethyl 5 Methoxy 1h Indole
Molecular Docking and Dynamics Simulations with Macromolecular Targets (Theoretical Binding)
Research in this area has often focused on more complex derivatives of the 2-ethyl-5-methoxy-1H-indole scaffold. For instance, computational modeling, including molecular docking and dynamics simulations, has been applied to understand the binding of such derivatives to specific biological targets like the human 5-HT6 serotonin (B10506) receptor. nih.gov These studies investigate how modifications to the core indole (B1671886) structure influence binding affinity and interaction with key amino acid residues within the receptor's binding pocket. nih.gov
While direct theoretical binding data for this compound is not published, the methodologies used for its derivatives provide a framework for how such an investigation would be conducted. A typical computational approach would involve:
Molecular Docking: Predicting the preferred orientation of this compound when bound to a specific protein target to form a stable complex. This would yield scoring functions that estimate the binding affinity.
Molecular Dynamics Simulations: Simulating the movement of the compound and the protein over time to assess the stability of the docked pose and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Without specific studies on this compound, a detailed data table of its binding to various macromolecular targets cannot be compiled. The scientific community awaits further research to elucidate the specific theoretical binding profile of this compound.
Mechanistic Studies of 2 Ethyl 5 Methoxy 1h Indole at the Molecular Level
In Vitro Molecular Interaction Profiling
The initial characterization of a compound's biological activity often involves profiling its interactions with a range of molecular targets. This subsection explores the in vitro binding and inhibition profiles of molecules structurally related to 2-ethyl-5-methoxy-1H-indole.
While specific receptor binding assays for this compound are not extensively documented in publicly available literature, the broader class of indole (B1671886) derivatives has been investigated for its affinity to various receptors. For instance, synthetic indole derivatives have been developed as antagonists for 5-HT3 receptors, which are involved in emetic responses mdpi.com. The indole scaffold is a common feature in molecules targeting a variety of receptors, and substitutions on the indole ring significantly influence binding affinity and selectivity. Further research is required to determine the specific receptor binding profile of this compound.
Studies on various indole derivatives have revealed their potential as enzyme inhibitors. For example, certain N-substituted indole derivatives have been identified as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, with Ki values in the nanomolar range x-mol.com. Indole-glycyrrhetinic acid derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with some compounds exhibiting non-competitive inhibition semanticscholar.org.
Furthermore, indoline-based compounds have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values in the sub-micromolar range for the most potent derivatives acs.org. The inhibitory activity of these indole derivatives is often dependent on the specific substitution pattern on the indole core.
Below is a table summarizing the enzyme inhibition data for some 5-methoxy-indole derivatives and other related indole compounds. It is important to note that these are not direct data for this compound but for structurally related molecules.
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | IC50 | Inhibition Type |
| N-substituted indole derivative | Mcl-1 | 110 nM | - | - |
| Indole-GA derivative (4f) | PTP1B | 3.9 µM | 2.5 µM | Non-competitive |
| Indoline (B122111) derivative (73) | 5-LOX | - | 0.41 ± 0.01 µM | - |
| Indoline derivative (73) | sEH | - | 0.43 ± 0.10 µM | - |
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular interactions and their downstream consequences is crucial for elucidating a compound's mechanism of action. This subsection delves into the analysis of protein-ligand interactions and the modulation of biochemical pathways by indole derivatives.
The interaction between a ligand and its protein target is fundamental to its biological effect easychair.orgresearchgate.net. Molecular modeling and structural biology techniques have been employed to understand how indole derivatives bind to their target proteins. For instance, molecular modeling of N-substituted indole inhibitors of Mcl-1 suggests that these compounds interact with key residues in the P2 hot-spot of the protein x-mol.com.
In the case of indole derivatives inhibiting enzymes like ALOX15, in silico docking studies have indicated that the inhibitor occupies the substrate-binding pocket nih.gov. The stability of protein-ligand complexes is often maintained by a network of hydrogen bonds and hydrophobic interactions researchgate.net. The specific interactions, such as hydrogen bonds with particular amino acid residues, are critical for the affinity and selectivity of the compound researchgate.net.
Indole derivatives have been shown to modulate various biochemical pathways, primarily through their interaction with key enzymes and receptors within these pathways. For example, the inhibition of enzymes like 5-LOX and sEH by indoline derivatives can impact inflammatory pathways acs.org. The indole core is also found in compounds that modulate pathways related to cancer and microbial infections nih.gov.
The tryptophan metabolism, which involves the indole pathway, produces various indole derivatives that can influence physiological processes such as immune modulation and inflammatory responses researchgate.net. While the direct effect of this compound on specific biochemical pathways in vitro has not been extensively detailed, the activities of its structural analogs suggest potential involvement in pathways regulated by the enzymes they inhibit.
Structure-Mechanism Relationship Studies for Derivatives
The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. For indole derivatives, modifications to the core structure have been shown to significantly impact their mechanism of action and potency.
Structure-activity relationship (SAR) studies on N-substituted indole derivatives targeting Mcl-1 have explored modifications of the indole core, a hydrophobic tail, and an acidic chain, leading to the identification of more potent compounds x-mol.com. Similarly, for indole-based HIV-1 fusion inhibitors, SAR studies have examined isomeric forms and various substituents on the benzyl (B1604629) ring to optimize activity nih.govacs.org.
For 5-nitroindole (B16589) derivatives, it has been found that an amino or nitro group at the 5-position of the indole core is critical for binding to G-quadruplex DNA nih.gov. The substitution pattern on the phenyl ring of tetrahydro-γ-carboline derivatives has also been shown to be important for their activity as CFTR potentiators acs.org. These studies highlight the importance of specific functional groups and their positions on the indole scaffold for dictating the molecular mechanism and biological activity.
Potential Applications As Synthetic Intermediates and Advanced Materials Precursors
Utility in the Synthesis of Complex Heterocyclic Compounds
The 5-methoxy-indole core is a highly versatile precursor in organic synthesis, valued for its electron-rich nature which facilitates a variety of chemical transformations. beilstein-journals.orgresearchgate.net The presence of the methoxy (B1213986) group enhances the nucleophilicity of the indole (B1671886) ring, making it a reactive component in the construction of more elaborate molecular architectures. researchgate.net The 2-ethyl-5-methoxy-1H-indole derivative leverages this inherent reactivity, offering a unique starting point for creating diverse heterocyclic compounds.
The C3 position of the indole is typically the most nucleophilic and prone to reaction with electrophiles. mdpi.com However, the presence of an alkyl group at the C2 position, such as the ethyl group in this compound, sterically and electronically modulates this reactivity. This allows for controlled reactions and the potential for directing functionalization to other positions, such as the indole nitrogen or the C3 position, to build fused ring systems or introduce complex side chains. Research on related 2-alkylindoles has demonstrated their utility in rhodium-catalyzed C2-alkylation reactions and subsequent transformations to produce highly functionalized indole derivatives. semanticscholar.org This strategic placement of the ethyl group can be exploited in multi-step syntheses, where sequential reactions are used to assemble complex molecules. illinois.eduillinois.edueurekalert.org For instance, 5-methoxyindole (B15748) derivatives serve as key intermediates in the synthesis of compounds like 5-methoxy-1H-indole-2-carboxylic acid and pyrido[4,3-b]carbazoles, the latter of which are investigated as potential antitumor agents. semanticscholar.orgmdpi.comgoogle.com
Below is a table of representative transformations involving substituted indoles, illustrating the potential synthetic pathways accessible from a this compound scaffold.
| Starting Material Class | Reagents/Conditions | Product Class | Reference |
| 5-Methoxyindole Derivatives | Vilsmeier-Haack Reaction | Indole-3-carboxaldehydes | acs.org |
| 2-Substituted Indoles | Aromatic Enones, Phosphoric Acid Catalyst | N-Alkylated Tricyclic Indoles | mdpi.com |
| N-H Indoles | Alkenes, Iridium(I) Catalyst | Linear or Branched 2-Alkylindoles | semanticscholar.org |
| 5-Methoxyindole-2-carboxylates | Further Synthetic Steps | Pyrido[4,3-b]carbazoles | semanticscholar.org |
Role in Materials Science and Polymer Chemistry
The field of materials science continuously seeks novel organic molecules with tunable electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Indole derivatives are attractive candidates due to their electron-rich aromatic system. mdpi.com Vanillin, a renewable resource, has been used to synthesize various heteroaromatic structures, including indoles, intended as monomers for polymerization. acs.org
The this compound molecule is a promising precursor for advanced materials. The indole nucleus can be incorporated into a polymer backbone, and the substituents play a crucial role in determining the final material's properties. The electron-donating 5-methoxy group can help lower the oxidation potential of the resulting polymer, a desirable characteristic for hole-transporting materials. The 2-ethyl group can enhance the solubility of the monomer and the resulting polymer in organic solvents, which is a critical factor for processability and device fabrication. lsu.edu Furthermore, the alkyl side chain can influence the intermolecular packing of polymer chains in the solid state, thereby affecting charge transport properties. Studies on poly(2-alkylaniline)s have shown that the length of the alkyl side chain directly impacts the electrical conductivity of the polymer. lsu.edu
Indole-based aromatic polyesters have been synthesized and shown to possess high thermal stability. acs.org By utilizing this compound as a monomer or a precursor to a functionalized monomer, it is possible to create novel polymers with tailored thermal, mechanical, and electronic properties. mdpi.comnih.govmdpi.com
The table below summarizes examples of indole-derived materials, highlighting the potential applications for polymers synthesized from this compound.
| Monomer/Precursor Class | Polymer/Material Type | Potential Application | Reference |
| Indole-based Dicarboxylates | Aromatic Polyesters | High-performance plastics | acs.org |
| Vanillin-derived Indoles | Heteroaromatic Polymers | Organic semiconductors | acs.org |
| 2-Alkylanilines | Poly(2-alkylaniline)s | Conductive polymers | lsu.edu |
| Thiophene-substituted Oxazolines | Thiophene-bearing Polymers | Precursors for conductive biomaterials | nih.gov |
Development of Chemical Probes and Sensors
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, often producing a measurable signal such as fluorescence. The indole scaffold is a common component in fluorescent molecules, or fluorophores, due to its intrinsic emission properties. digitellinc.com The photophysical characteristics of the indole ring, such as its absorption and emission wavelengths, can be finely tuned by introducing substituents. nih.govchemrxiv.org
The this compound structure is well-suited as a core for developing novel chemical probes. The 5-methoxy group, being an electron-donating group, tends to cause a bathochromic (red) shift in the absorption and emission spectra, moving the fluorescence towards the visible region. digitellinc.comchemrxiv.org This is advantageous for biological imaging, as it can reduce background autofluorescence from cells and tissues. mdpi.com The 2-ethyl group can also influence the photophysical properties and provides a potential site for further chemical modification. For example, it could be functionalized to attach a recognition unit that selectively binds to a target analyte, such as a metal ion or a specific protein.
Indole-based fluorescent probes have been successfully developed for detecting various species, including metal cations like mercury(II) and changes in pH. semanticscholar.orgmdpi.com The design often involves coupling the indole fluorophore to a recognition unit that modulates the fluorescence upon binding to the target. The inherent fluorescence of the this compound core makes it an excellent platform for constructing such "turn-on" or "turn-off" fluorescent sensors.
The following table lists examples of indole-based fluorescent probes, demonstrating the principles that could be applied to probes derived from this compound.
| Probe Core Structure | Analyte/Target | Sensing Mechanism | Reference |
| Indole-based Boron-Dipyrromethene (BODIPY) | Benzenethiols | Thiolysis releases fluorophore | nih.gov |
| Indole Hydrazones | Fluoride Ions | Deprotonation induces colorimetric change | mdpi.com |
| Indole-based Chemosensors | Mercury(II) Ions | Complexation leads to fluorescence change | researchgate.net |
| Styrylcyanine-Indole Hybrids | pH (Protons) | Protonation alters fluorescence emission | semanticscholar.orgmdpi.com |
Q & A
Q. How can cryo-EM or microED complement X-ray crystallography for structural analysis?
Q. What are best practices for analyzing structure-activity relationships (SAR) in indole derivatives?
- Methodology :
- Synthetic SAR : Systematically vary substituents (e.g., ethyl vs. methyl at position 2) and assess binding affinity via IC₅₀ values .
- Computational SAR : Perform molecular docking (AutoDock Vina) against target proteins (e.g., 5-HT₆ receptors) to identify critical hydrophobic/π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
